2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted pyridine derivative, the cyclization can be achieved using reagents such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share a similar heterocyclic structure and exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds also have a fused ring system and are known for their wide range of pharmacological properties.
Uniqueness
2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to other heterocyclic compounds.
Properties
CAS No. |
1249320-63-5 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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